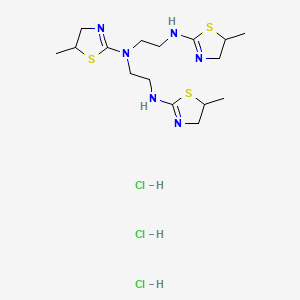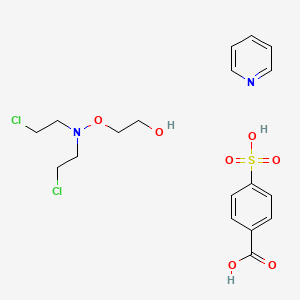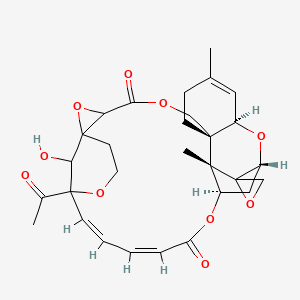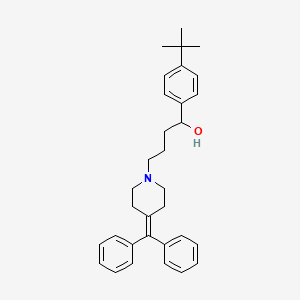
1-Deamino-(2-(O-methyl)tyr)arg-vasopressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deamino-(2-(O-methyl)tyrosyl)arginine-vasopressin is a synthetic analog of the naturally occurring hormone vasopressin. This compound is designed to mimic the effects of vasopressin but with specific modifications to enhance its stability and efficacy. It is primarily used in scientific research to study the physiological and pharmacological effects of vasopressin and its analogs.
Preparation Methods
The synthesis of 1-Deamino-(2-(O-methyl)tyrosyl)arginine-vasopressin involves several steps, including the protection of functional groups, peptide bond formation, and deprotection. The synthetic route typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The peptide bonds are then formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial production methods for this compound involve large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
1-Deamino-(2-(O-methyl)tyrosyl)arginine-vasopressin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can lead to the formation of methionine sulfoxide .
Scientific Research Applications
1-Deamino-(2-(O-methyl)tyrosyl)arginine-vasopressin has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of vasopressin analogs. In biology, it is used to investigate the physiological effects of vasopressin on various tissues and organs. In medicine, it is used to study the potential therapeutic applications of vasopressin analogs in conditions such as diabetes insipidus and vasodilatory shock . In industry, it is used in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of 1-Deamino-(2-(O-methyl)tyrosyl)arginine-vasopressin involves its binding to vasopressin receptors, specifically the V1 and V2 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological effects, such as vasoconstriction and water reabsorption in the kidneys. The molecular targets of this compound include the vasopressin receptors and the downstream signaling molecules involved in these pathways .
Comparison with Similar Compounds
1-Deamino-(2-(O-methyl)tyrosyl)arginine-vasopressin is unique compared to other vasopressin analogs due to its specific modifications, which enhance its stability and efficacy. Similar compounds include arginine-vasopressin, desmopressin, and terlipressin. Each of these compounds has distinct properties and applications. For example, desmopressin is commonly used in the treatment of diabetes insipidus, while terlipressin is used in the management of bleeding esophageal varices .
Properties
CAS No. |
85114-98-3 |
|---|---|
Molecular Formula |
C47H69N13O11S2 |
Molecular Weight |
1056.3 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C47H69N13O11S2/c1-26(2)39(59-43(67)32(21-27-9-5-4-6-10-27)56-41(65)31(54-38(63)17-20-72)22-28-13-15-29(71-3)16-14-28)45(69)57-33(23-36(48)61)42(66)58-34(25-73)46(70)60-19-8-12-35(60)44(68)55-30(11-7-18-52-47(50)51)40(64)53-24-37(49)62/h4-6,9-10,13-16,26,30-35,39,72-73H,7-8,11-12,17-25H2,1-3H3,(H2,48,61)(H2,49,62)(H,53,64)(H,54,63)(H,55,68)(H,56,65)(H,57,69)(H,58,66)(H,59,67)(H4,50,51,52)/t30-,31+,32+,33+,34+,35+,39+/m1/s1 |
InChI Key |
DQHKJGSQVWIRAZ-KLMJERDXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CCS |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


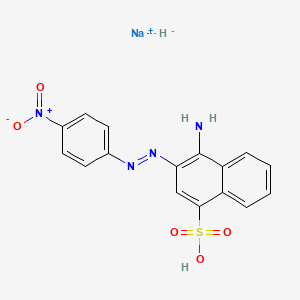
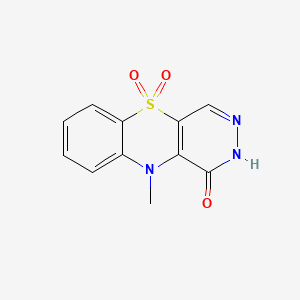
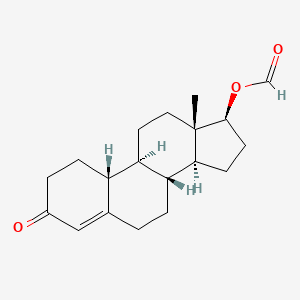

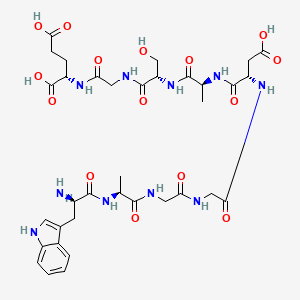

![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

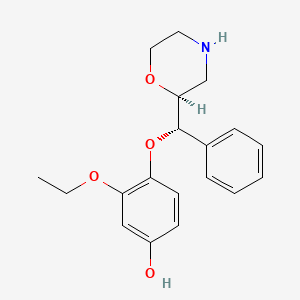
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
